7-Octenenitrile
Overview
Description
7-Octenenitrile is an organic compound with the molecular formula C8H13N. It is characterized by the presence of a nitrile group (-CN) attached to an octene chain. This compound is a colorless oil and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Octenenitrile can be synthesized through various methods. One common approach involves the hydrocyanation of 1-octene, where hydrogen cyanide (HCN) is added to the double bond of 1-octene in the presence of a catalyst. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and reaction monitoring systems helps in achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Octenenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under suitable conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
7-Octenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug discovery.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Octenenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In drug discovery, the incorporation of a nitrile group can enhance the binding affinity of compounds to their targets, improving their pharmacological profile .
Comparison with Similar Compounds
1-Octenenitrile: Similar structure but with the nitrile group at a different position.
2-Octenenitrile: Another positional isomer with different reactivity.
Hexanenitrile: Shorter chain nitrile with different physical and chemical properties.
Uniqueness of 7-Octenenitrile: this compound is unique due to its specific chain length and the position of the nitrile group, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
oct-7-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h2H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUJUXDEZZIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447933 | |
Record name | 7-Octenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-29-3 | |
Record name | 7-Octenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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